An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylquinoline-4-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,7-Dimethylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 2,7-Dimethylquinoline-4-carboxylic acid (CAS No. 892674-22-5). The information is compiled for professionals in research and development who require detailed data for applications ranging from medicinal chemistry to materials science.
Core Physicochemical Data
2,7-Dimethylquinoline-4-carboxylic acid is a polycyclic aromatic compound belonging to the quinoline carboxylic acid class.[1] Its structure is characterized by a quinoline core with methyl groups at positions 2 and 7, and a carboxylic acid group at position 4. This substitution pattern influences its chemical properties and potential biological activity. While extensive experimental data for this specific molecule is limited in publicly available literature, the following table summarizes its fundamental properties based on supplier data.
| Property | Value | Source(s) |
| CAS Number | 892674-22-5 | [2][3][4] |
| Molecular Formula | C₁₂H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 201.22 g/mol | [2][3] |
| Physical Form | Solid | [1] |
| Purity | ≥95% (typical) | [1] |
| InChI | InChI=1S/C12H11NO2/c1-7-3-4-9-10(12(14)15)6-8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15) | [1] |
| InChIKey | ICCQYBHJLONXFL-UHFFFAOYSA-N | [1] |
| SMILES | Cc1ccc2c(c1)nc(cc2C(=O)O)C | [3] |
Experimental Protocols: Synthesis
The synthesis of quinoline-4-carboxylic acid and its derivatives is primarily achieved through well-established named reactions, notably the Doebner reaction and the Pfitzinger reaction. These methods offer versatile pathways to the quinoline core from simpler starting materials.
General Methodology: The Doebner Reaction
The Doebner reaction is a widely used method for synthesizing 2-substituted quinoline-4-carboxylic acids. It typically involves the condensation of an aromatic amine, an aldehyde or ketone, and pyruvic acid. For 2,7-Dimethylquinoline-4-carboxylic acid, the synthesis would logically proceed from 3-methylaniline (m-toluidine).
Reaction Scheme:
-
Reactants: 3-Methylaniline, an aldehyde (e.g., acetaldehyde), and pyruvic acid.
-
Solvent: Typically ethanol.[5]
-
Conditions: The reaction is often carried out at room temperature or under reflux, depending on the specific substrates.[5]
Detailed Steps (Generalized Protocol):
-
An aromatic amine (e.g., 3-methylaniline) is dissolved in a suitable solvent such as ethanol.
-
Pyruvic acid is added to the solution.
-
An aldehyde (e.g., acetaldehyde, which will form the 2-methyl group) is then added, often slowly, to the reaction mixture.
-
The mixture is stirred at a specified temperature (from room temperature to reflux) for a period ranging from a few hours to overnight.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The crude product is collected by filtration.
-
Purification is typically performed by recrystallization from an appropriate solvent to yield the final quinoline-4-carboxylic acid derivative.
The logical workflow for this synthesis is visualized in the diagram below.
General Methodology: The Pfitzinger Reaction
An alternative and powerful route is the Pfitzinger reaction, which involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base.[6]
Reaction Scheme:
-
Reactants: Isatin and a carbonyl compound (e.g., a ketone).
-
Solvent: A mixture of ethanol and water is common.[7]
-
Conditions: The reaction is typically conducted under basic conditions (e.g., using potassium hydroxide) and may require heating under reflux.[7]
Detailed Steps (Generalized Protocol):
-
Isatin and the chosen carbonyl compound are dissolved in a solvent mixture, such as ethanol/water.
-
A strong base (e.g., KOH) is added to the mixture.
-
The reaction is heated to reflux and maintained for several hours until the starting materials are consumed (monitored by TLC).
-
After cooling, the reaction mixture is acidified, leading to the precipitation of the crude carboxylic acid product.
-
The solid is collected via filtration, washed, and then purified, typically by recrystallization.
Potential Applications and Research Context
While specific biological activities for 2,7-Dimethylquinoline-4-carboxylic acid are not detailed in the provided search results, the quinoline-4-carboxylic acid scaffold is of significant interest in medicinal chemistry.[5][8] Derivatives of this core structure have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs) and dihydroorotate dehydrogenase (DHODH), which are important targets in cancer therapy.[7][9] The presence of lipophilic methyl groups and a hydrogen-bonding carboxylic acid group on this molecule suggests it could be a candidate for similar biological screening programs.
References
- 1. 2,7-Dimethylquinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. appchemical.com [appchemical.com]
- 4. 2,7-DIMETHYLQUINOLINE-4-CARBOXYLIC ACID (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
